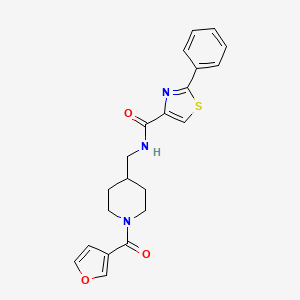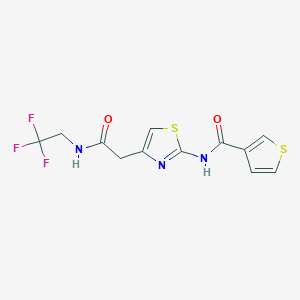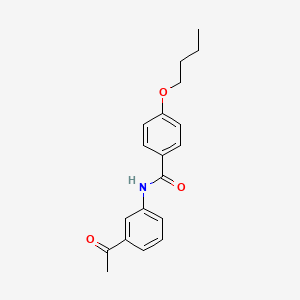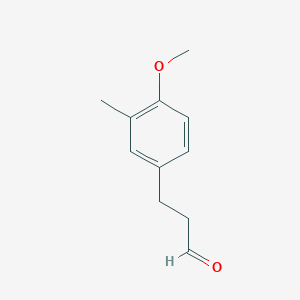![molecular formula C20H22FN3O4S B2662325 5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide CAS No. 1008092-12-3](/img/structure/B2662325.png)
5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It contains a sulfonamide group, which is known for its wide range of pharmacological activities . The compound also includes a fluorobenzyl group .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . For instance, quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . In 2018, Kumar et al. introduced the microwave technique as a powerful green energy source for the synthesis of diverse imidazo[1,2-a]quinoxalines .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a sulfonamide group, which involves a central sulfur atom, doubly bonded to two oxygens and bonded to a nitrogen atom .Chemical Reactions Analysis
Quinoxaline derivatives have been involved in various chemical reactions. For instance, they can undergo oxidation, nitration, diazotization, alkylation, addition, condensation, and substitution reactions .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide” (also known as “5-[(2-fluorophenyl)methyl]-N-methoxy-N-methyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide”), focusing on six unique applications:
Anticancer Agents
This compound, due to its quinoxaline scaffold, shows potential as an anticancer agent. Quinoxaline derivatives have been extensively studied for their ability to inhibit the growth of cancer cells. The presence of the fluorobenzyl group may enhance its binding affinity to cancer cell receptors, making it a promising candidate for developing new chemotherapy drugs .
Antimicrobial Activity
Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties. This compound could be explored for its effectiveness against various bacterial and fungal strains. The sulfonamide group in the structure is particularly significant, as sulfonamides are well-known for their antibacterial properties .
Anti-inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties. Quinoxaline derivatives have been reported to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX). This makes the compound a candidate for developing new anti-inflammatory drugs .
Neuroprotective Agents
Research indicates that quinoxaline derivatives can act as neuroprotective agents. This compound could be investigated for its potential to protect neurons from damage, which is crucial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Organic Electronics
The compound’s structure suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Quinoxaline derivatives have been used in the development of materials for these technologies due to their electronic properties.
Recent advances in the synthesis and reactivity of quinoxaline Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Quinoxalines: Synthesis, Reactions, Mechanisms and Structure Neuroprotective effects of quinoxaline derivatives : Antiviral activity of quinoxaline derivatives : Photodynamic therapy applications of quinoxaline derivatives : Fluorescent properties of quinoxaline derivatives : Organic electronics applications of quinoxaline derivatives
Safety And Hazards
特性
IUPAC Name |
5-[(2-fluorophenyl)methyl]-N-methoxy-N-methyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-22(28-2)29(26,27)15-9-10-17-19(12-15)24(13-14-6-3-4-7-16(14)21)20(25)18-8-5-11-23(17)18/h3-4,6-7,9-10,12,18H,5,8,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIULWDSTUXTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorobenzyl)-N-methoxy-N-methyl-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)


![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)

![3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate](/img/structure/B2662251.png)


![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662256.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)